Sphaeropsidin B Exhibits ~3.9-Fold Lower Basal Cytotoxicity Than Sphaeropsidin A in MDBK Cells While Retaining Antiviral Efficacy
In a head-to-head comparison on MDBK (bovine kidney) cells, SphB displayed a 50% cytotoxic concentration (IC50) of 62.9540 μM versus 16.1561 μM for SphA after 120 h treatment—a ~3.9-fold lower basal cytotoxicity [1]. Despite this wider safety margin, SphB achieved significant reduction in BCoV virus yield at a lower effective concentration (1 μM) than SphA (2.5 μM), as quantified by viral titer (p < 0.001) [1]. This produces a substantially more favorable in vitro selectivity window for SphB relative to SphA.
| Evidence Dimension | Cytotoxic concentration reducing cell viability by 50% (IC50) |
|---|---|
| Target Compound Data | IC50 = 62.9540 μM (SphB) |
| Comparator Or Baseline | IC50 = 16.1561 μM (SphA) |
| Quantified Difference | SphB IC50 is 3.90× higher than SphA IC50 (i.e., ~3.9-fold lower cytotoxicity) |
| Conditions | MDBK cells, 120 h treatment, Trypan Blue exclusion assay, concentration range 0.5–100 μM |
Why This Matters
For antiviral screening programs, SphB offers a meaningfully wider cytotoxicity window than SphA, enabling in vitro efficacy readouts at concentrations where host cell viability remains high—a critical parameter for prioritizing hits.
- [1] Del Sorbo, L., Salvatore, M. M., Acconcia, C., Giugliano, R., Fusco, G., Galdiero, M., ... & Fiorito, F. (2025). Structural Features and In Vitro Antiviral Activities of Fungal Metabolites Sphaeropsidins A and B Against Bovine Coronavirus. International Journal of Molecular Sciences, 26(15), 7045. View Source
